molecular formula C10H16N2 B1375473 3-[(Dimethylamino)methyl]-5-methylaniline CAS No. 884341-48-4

3-[(Dimethylamino)methyl]-5-methylaniline

Cat. No.: B1375473
CAS No.: 884341-48-4
M. Wt: 164.25 g/mol
InChI Key: GEBYHBHCQFEPGH-UHFFFAOYSA-N
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Description

General Significance of Substituted Anilines in Synthetic Chemistry

Substituted anilines are a class of aromatic compounds that are pivotal in the synthesis of a wide array of organic molecules. Their utility stems from the versatile reactivity of the amino group and the aromatic ring. The amino moiety can be readily acylated, alkylated, and diazotized, providing a gateway to numerous chemical transformations. Furthermore, the electronic nature of the substituents on the aniline (B41778) ring dictates its reactivity in electrophilic aromatic substitution reactions, allowing for controlled functionalization of the aromatic core. These features make substituted anilines indispensable intermediates in the preparation of pharmaceuticals, agrochemicals, dyes, and polymers.

The presence of substituents on the aniline ring can significantly influence the compound's physical and chemical properties. For instance, electron-donating groups enhance the nucleophilicity of the aromatic ring, facilitating electrophilic substitution, while electron-withdrawing groups have the opposite effect. This modulation of reactivity is a key principle in the design of multi-step synthetic sequences.

Contextualization of Mannich Bases in Organic Synthesis

The Mannich reaction is a classic and powerful tool in organic synthesis for the aminomethylation of a carbon acid. This one-pot, three-component condensation reaction typically involves an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. oarjbp.com The product of this reaction is a β-amino carbonyl compound, commonly referred to as a Mannich base.

The significance of Mannich bases lies in their versatility as synthetic intermediates. oarjbp.com The presence of both a carbonyl (or a group with an active hydrogen) and an amino group allows for a wide range of subsequent chemical modifications. They are valuable precursors for the synthesis of more complex molecules, including natural products, pharmaceuticals, and other biologically active compounds. The aminomethyl group introduced via the Mannich reaction can be further transformed, for example, through reduction, elimination, or substitution reactions, making Mannich bases key building blocks in synthetic strategies.

Structural and Synthetic Relevance of 3-[(Dimethylamino)methyl]-5-methylaniline within the Class of Aminomethylated Anilines

This compound is a disubstituted aniline that embodies the structural features of both a substituted aniline and a Mannich base. Its structure comprises a 3,5-disubstituted aniline core, with a methyl group and a dimethylaminomethyl group at the meta positions relative to the primary amino group.

Structural Features:

FeatureDescription
Parent Scaffold Aniline (C₆H₅NH₂)
Substituent 1 Methyl group (-CH₃) at the 5-position
Substituent 2 Dimethylaminomethyl group (-CH₂N(CH₃)₂) at the 3-position
Substitution Pattern 1,3,5-trisubstituted benzene (B151609) ring

The synthetic relevance of this compound stems from its potential preparation via the Mannich reaction. A plausible and direct synthetic route involves the reaction of 3-methylaniline (m-toluidine) with formaldehyde and dimethylamine (B145610). In this reaction, 3-methylaniline acts as the compound with an active hydrogen on the aromatic ring, which is susceptible to electrophilic substitution by the in-situ formed dimethylaminomethyl cation (Eschenmoser's salt precursor).

The substitution pattern of this compound is of particular interest. The directing effects of the amino and methyl groups in 3-methylaniline would typically favor electrophilic substitution at the ortho and para positions. However, the formation of the 3,5-disubstituted product indicates that the reaction proceeds at a sterically accessible and electronically activated position.

Detailed Research Findings

While specific research articles focusing solely on this compound are not abundant in readily accessible literature, its synthesis and properties can be inferred from established chemical principles and data from closely related compounds.

Synthesis and Characterization

The most probable synthetic pathway to this compound is the Mannich reaction. The general procedure would involve the reaction of 3-methylaniline with formaldehyde and dimethylamine, often in the presence of an acid catalyst.

A general representation of the Mannich reaction for the synthesis of this compound is as follows:

Reactants: 3-methylaniline, Formaldehyde, Dimethylamine

Reaction Type: Electrophilic Aromatic Substitution (Mannich Reaction)

Product: this compound

The characterization of this compound would rely on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons, the methyl protons, the methylene (B1212753) protons of the dimethylaminomethyl group, and the protons of the two methyl groups on the nitrogen. The integration of these signals would correspond to the number of protons in each environment. Based on the spectrum of the closely related 3,5-dimethylaniline (B87155), the aromatic protons of the target compound would likely appear in the region of 6.5-7.0 ppm. chemicalbook.com

¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. The spectrum of 3,5-dimethylaniline shows signals for the aromatic carbons and the methyl carbons. chemicalbook.com For this compound, additional signals for the methylene carbon and the N-methyl carbons would be expected.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The predicted monoisotopic mass of this compound is 164.1313 g/mol . uni.lu

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol
XLogP3 1.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3

Data sourced from PubChem. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(dimethylamino)methyl]-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8-4-9(7-12(2)3)6-10(11)5-8/h4-6H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBYHBHCQFEPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Dimethylamino Methyl 5 Methylaniline

Conventional and Modern Approaches to Aminomethylation of Aniline (B41778) Derivatives

Aminomethylation is a fundamental process in organic synthesis for introducing an aminomethyl group onto a substrate containing an active hydrogen atom. nih.gov In the context of aniline derivatives, this reaction leverages the electron-rich nature of the aromatic ring, which is activated towards electrophilic attack.

The Mannich reaction is a three-component condensation reaction that stands as the most prominent method for the synthesis of 3-[(Dimethylamino)methyl]-5-methylaniline. wikipedia.org This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but in the case of highly activated aromatic compounds like anilines, it proceeds as an electrophilic aromatic substitution. wikipedia.orgresearchgate.net

The classical Mannich reaction for this synthesis involves the condensation of three key components:

An active hydrogen compound: 3-methylaniline (m-toluidine), which provides the aromatic substrate.

An aldehyde: Typically formaldehyde (B43269), which serves as the one-carbon electrophile source. mdpi.com

A secondary amine: Dimethylamine (B145610), which provides the amino moiety. nih.gov

The reaction mechanism initiates with the formation of an electrophilic N,N-dimethylmethyleneiminium ion (also known as the Eschenmoser salt precursor) from the reaction between formaldehyde and dimethylamine, often under acidic conditions. wikipedia.org This highly reactive iminium ion then acts as the electrophile in an electrophilic aromatic substitution reaction with the 3-methylaniline ring. The electron-donating effects of the amino and methyl groups on the aniline ring direct the substitution primarily to the ortho and para positions. In the case of 3-methylaniline, the substitution occurs at the C-5 position (ortho to the amino group and meta to the methyl group), which is sterically accessible and electronically activated, to yield the final product, this compound.

The efficiency and yield of the Mannich reaction for producing aminomethyl anilines are highly dependent on the reaction conditions. Key parameters that require optimization include temperature, solvent, pH, and the nature of the reagents. For instance, using paraformaldehyde instead of aqueous formaldehyde can be advantageous in some cases to control the water content in the reaction. The reaction is often catalyzed by acid, which facilitates the formation of the reactive iminium ion. wikipedia.org Solvents like ethanol (B145695) or methanol (B129727) are commonly employed. Temperature control is crucial to prevent the formation of side products, such as bis-aminated compounds or polymerization of formaldehyde.

Below is a table summarizing typical parameters for optimization:

Table 1: Optimization Parameters for the Mannich Reaction of Anilines

Parameter Variable Rationale for Optimization Typical Range/Condition
Temperature Reaction Heat Controls reaction rate and minimizes side-product formation. 25°C to Reflux
Solvent Medium Affects solubility of reactants and can influence reaction pathway. Ethanol, Methanol, Acetic Acid
Catalyst Acid/Base Facilitates iminium ion formation (acid) or deprotonation of substrate. HCl, H₂SO₄, or catalyst-free
Reagents Formaldehyde Source Controls concentration and water content. Aqueous Formaldehyde, Paraformaldehyde

| Stoichiometry | Reactant Ratios | Optimizes conversion of the limiting reagent and prevents side reactions. | Equimolar or slight excess of amine/aldehyde |

While often acid-catalyzed, the aminomethylation of reactive aromatic systems like anilines can sometimes proceed under catalyst-free conditions. nih.gov This approach relies on the inherent nucleophilicity of the aniline and the reactivity of the in situ-generated iminium ion from formaldehyde and dimethylamine. The reaction is typically driven by thermal energy, where heating the mixture of the three components in a suitable solvent can lead to the formation of the desired product. The absence of a catalyst simplifies the workup procedure and can be advantageous in terms of green chemistry principles, avoiding the use and subsequent removal of corrosive acids. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. nih.govajrconline.org The application of microwave irradiation to the Mannich reaction for synthesizing aminomethyl anilines offers several advantages over conventional heating methods. bohrium.com These benefits include dramatically reduced reaction times (from hours to minutes), improved reaction yields, and often cleaner product profiles due to the minimization of side reactions. nih.gov The rapid and uniform heating provided by microwaves can efficiently promote the formation of the iminium intermediate and its subsequent reaction with the aniline derivative. nih.gov

The table below compares conventional and microwave-assisted approaches.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis
Reaction Time Several hours Minutes
Energy Transfer Conduction/Convection (slow, inefficient) Direct dielectric heating (rapid, efficient)
Temperature Control Potential for thermal gradients and overheating Precise and uniform temperature control
Yields Moderate to good Often higher and more reproducible

| Side Products | More prevalent due to prolonged reaction times | Generally reduced |

Mannich Reaction Protocols for Aminomethyl Anilines

Advanced Synthetic Transformations Leading to Substituted Aminomethyl Anilines

Beyond the direct one-pot Mannich reaction, advanced synthetic transformations can be employed to produce substituted aminomethyl anilines. These multi-step strategies may be necessary when specific substitution patterns are required or when the direct Mannich reaction is not feasible due to substrate incompatibility.

Metal-Catalyzed Approaches (e.g., Gold-Catalyzed Reactions)

Metal-based catalysts are instrumental in modern organic synthesis, offering efficient and selective pathways to complex molecules. While direct gold-catalyzed synthesis of this compound is not prominently documented, related strategies highlight the potential of this approach. Gold nanoparticles supported on metal oxides like TiO₂ or Fe₂O₃ have proven highly effective for the chemoselective hydrogenation of nitro compounds to their corresponding anilines. nih.gov This method is particularly valuable as it can tolerate other functional groups within the molecule, allowing for the synthesis of a substituted aniline precursor from a corresponding nitroaromatic compound. nih.gov

Palladium catalysis is another cornerstone of modern synthesis for derivatizing aniline scaffolds. nih.gov Techniques involving palladium catalysts can achieve remote C-H functionalization, allowing for the introduction of substituents at positions that are not easily accessible through classical electrophilic aromatic substitution. rsc.orgresearchgate.net For instance, a palladium/S,O-ligand system can direct the arylation or olefination of aniline derivatives with high regioselectivity. nih.govresearchgate.net Such strategies could be adapted to introduce the methyl or the (dimethylamino)methyl group onto a pre-functionalized aniline ring.

Transition metal catalysts, including those based on palladium and rhodium, are also employed in reactions that introduce functional groups onto the aniline core via carbene insertion or other C-H activation mechanisms. mdpi.comresearchgate.net

Multi-Component Reactions in Aniline Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.net This approach aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps. researchgate.net

The synthesis of this compound is conceptually achievable via an aminomethylation reaction, a type of Mannich reaction. In this scenario, a suitable aniline precursor, such as 3-methylaniline, would react with formaldehyde and dimethylamine to introduce the (dimethylamino)methyl group onto the aromatic ring. The Mannich reaction is a classic example of a three-component reaction that forms a C-C bond. nih.gov

Other MCRs are widely used to generate diverse aniline structures. The Povarov reaction, for example, is a powerful tool for synthesizing tetrahydroquinolines from an aniline, an aldehyde, and an alkene. researchgate.net While not directly producing the target compound, these MCRs demonstrate the utility of one-pot procedures in building complex aniline-based molecules from simple precursors. rsc.orgorganic-chemistry.org

Derivatization of Pre-functionalized Aniline Scaffolds

A common and direct strategy for synthesizing this compound involves the chemical modification of a closely related, pre-existing aniline. The logical starting material would be 3-methylaniline or 3,5-dimethylaniline (B87155).

The introduction of the (dimethylamino)methyl group can be accomplished through electrophilic substitution, specifically an aminomethylation (Mannich reaction). Treating 3-methylaniline with formaldehyde and dimethylamine, typically in the presence of an acid catalyst, would lead to the substitution on the aromatic ring. The directing effects of the amino and methyl groups would influence the position of the incoming electrophile.

Furthermore, advances in C-H functionalization provide powerful tools for the late-stage derivatization of complex molecules. nih.gov Palladium-catalyzed methods, for instance, can selectively activate a specific C-H bond on the aniline ring, enabling the introduction of various functional groups. rsc.orgresearchgate.net This allows for precise modification of the aniline scaffold without requiring the installation of directing groups at other positions.

Characterization Techniques for Structural Elucidation of Aminomethylated Anilines

The definitive identification of this compound and related structures relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, NOESY, HMBC, HSQC, COSY)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments allows for the unambiguous assignment of all atoms in the structure of this compound. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton. The aromatic protons would appear as singlets or closely coupled multiplets. The benzylic protons of the -CH₂- group would appear as a singlet, and the methyl protons of the dimethylamino and the ring methyl groups would also be sharp singlets. The protons of the primary amine (-NH₂) would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The chemical shifts would be characteristic of aromatic carbons, the benzylic carbon, and the aliphatic methyl carbons. mdpi.com

2D NMR:

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons, particularly within the aromatic ring if coupling exists. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its attached carbon. researchgate.netscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity of the molecule, for example, by showing a correlation from the benzylic -CH₂- protons to the aromatic carbons and the dimethylamino carbon. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which helps to confirm the substitution pattern and conformation of the molecule. nih.govresearchgate.net

Table 1: Predicted NMR Data for this compound

TechniqueFunctional GroupPredicted Chemical Shift (ppm) / CorrelationDescription
¹H NMRAromatic C-H~6.5 - 6.8Signals corresponding to the three protons on the substituted benzene (B151609) ring.
-NH₂~3.5 (broad)A broad singlet for the primary amine protons, which can exchange with solvent.
-CH₂-~3.4 - 3.6A sharp singlet for the two benzylic protons connecting the ring to the nitrogen.
-N(CH₃)₂~2.2 - 2.4A sharp singlet integrating to six protons for the two methyl groups of the dimethylamino moiety.
Ar-CH₃~2.2 - 2.3A sharp singlet integrating to three protons for the methyl group on the aromatic ring.
¹³C NMRAromatic C-NH₂~145 - 148Quaternary carbon directly attached to the primary amine group.
Aromatic C-H~110 - 120Signals for the protonated aromatic carbons.
Aromatic C-CH₃ / C-CH₂~138 - 140Quaternary carbons attached to the alkyl substituents.
-CH₂-~60 - 65Signal for the benzylic carbon.
-N(CH₃)₂ / Ar-CH₃~45 / ~21Signals for the aliphatic methyl carbons.
HMBC-CH₂- protonsCorrelates to Ar-C, Ar-CH, and -N(CH₃)₂ carbonsConfirms the connection of the aminomethyl group to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

N-H Stretching: The primary amine (-NH₂) group will show a characteristic pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear as a group of peaks just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations result in several sharp absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aromatic C-N bond and the aliphatic C-N bonds will appear in the fingerprint region, typically between 1250-1350 cm⁻¹ and 1000-1250 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Frequencies

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchPrimary Amine (-NH₂)3300 - 3500 (two bands)
Aromatic C-H StretchAr-H3000 - 3100
Aliphatic C-H Stretch-CH₃, -CH₂-2850 - 3000
Aromatic C=C StretchBenzene Ring1450 - 1600
Aromatic C-N StretchAr-N1250 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aniline and its derivatives exhibit characteristic absorption bands due to π → π* transitions in the benzene ring. The presence of auxochromic groups (like -NH₂, -CH₃, and -CH₂N(CH₃)₂) attached to the ring typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. One would expect to see strong absorption bands in the UV region, characteristic of the substituted aniline chromophore.

Table 3: Expected UV-Vis Absorption Data

Electronic TransitionChromophoreExpected λmax (nm)
π → π* (E2-band)Substituted Benzene Ring~230 - 250
π → π* (B-band)Substituted Benzene Ring~280 - 300

Mass Spectrometry and Elemental Analysis

Specific experimental mass spectrometry and elemental analysis data for this compound have not been located in published literature.

However, predicted mass spectrometry data is available. The predicted fragmentation patterns and mass-to-charge ratios can be useful for the identification of this compound in future studies.

Table 1: Predicted Mass Spectrometry Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺165.13863136.7
[M+Na]⁺187.12057144.0
[M-H]⁻163.12407141.7
[M+NH₄]⁺182.16517157.8
[M+K]⁺203.09451142.9
[M+H-H₂O]⁺147.12861130.5
[M+HCOO]⁻209.12955162.8
[M+CH₃COO]⁻223.14520189.2
[M+Na-2H]⁻185.10602141.7
[M]⁺164.13080136.5
[M]⁻164.13190136.5

Data sourced from computational predictions and has not been experimentally verified.

X-ray Crystallography for Absolute Configuration

There are no published X-ray crystallography studies for this compound. Consequently, the absolute configuration of this compound has not been experimentally determined and its crystal structure remains unknown.

Reactivity and Mechanistic Investigations of 3 Dimethylamino Methyl 5 Methylaniline and Analogues

Exploration of Reaction Pathways for Aminomethylated Aniline (B41778) Derivatives

Aminomethylated anilines are versatile intermediates in organic synthesis, capable of undergoing a range of transformations that leverage the reactivity of both the aniline core and the aminomethyl side chain.

The reactivity profile of aminomethylated anilines is distinctly bifunctional. The primary amino group (-NH₂) possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity allows it to react with various electrophiles, such as acyl chlorides and acid anhydrides, through nucleophilic addition-elimination mechanisms chemistrysteps.com.

Simultaneously, the amino group is a strong activating substituent, donating electron density to the aromatic ring through resonance. This donation significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making the molecule highly reactive towards electrophilic aromatic substitution chemistrysteps.comlibretexts.orglibretexts.orgallen.inbyjus.com. The methyl group at the 5-position further enhances this activation through a weak electron-donating inductive effect. Consequently, reactions like bromination often proceed rapidly, sometimes leading to polysubstitution, where multiple hydrogen atoms on the ring are replaced libretexts.orgallen.in.

While the aniline ring acts as a nucleophile, the compound can be converted into electrophilic species. For instance, the primary amine can be transformed into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid chemistrysteps.comlibretexts.orglibretexts.org. These diazonium salts are valuable intermediates, as the diazonio group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in Sandmeyer or Schiemann reactions libretexts.orglibretexts.org.

Transamination is a chemical reaction involving the transfer of an amino group from one molecule to another youtube.comwikipedia.org. In the context of aminomethylated compounds, this can refer to the exchange of an amino group. While classical transamination typically involves the conversion of an amino acid to a keto acid, related processes can occur with other amine-containing structures wikipedia.orgyoutube.com.

A relevant transformation for compounds like 3-[(Dimethylamino)methyl]-5-methylaniline involves reactions that can be viewed as a form of transamination where the dimethylamino group is exchanged. This can occur in non-enzymatic processes, such as the nucleophilic substitution on an amine or ammonium salt wikipedia.org. For example, the attack of a primary amine on a quaternary ammonium salt can lead to dealkylation, a process involving the transfer of an alkyl group rather than just the amino function wikipedia.org. In reactions involving aminomethylated anilines, the dimethylaminomethyl group can be displaced or modified, particularly if the tertiary amine is first converted into a better leaving group, such as a quaternary ammonium salt.

The structure of aminomethylated anilines is well-suited for use in cyclization and annulation reactions to construct new ring systems, particularly nitrogen-containing heterocycles. Annulation refers to the formation of a new ring fused onto an existing one.

One powerful strategy involves the visible-light-driven annulation between N,N-substituted dialkyl anilines and alkenes to synthesize tetrahydroquinolines nih.gov. This type of reaction is driven by the photoexcitation of an electron donor-acceptor (EDA) complex formed between the aniline (the donor) and the alkene (the acceptor) nih.gov. This highlights a pathway where the aniline derivative can be a key component in forming complex cyclic structures.

Furthermore, cyclization can be initiated by leveraging the reactivity of the aromatic ring and the substituents. For instance, after an initial reaction at the primary amino group, an intramolecular electrophilic aromatic substitution can lead to ring closure. The aminomethyl group can also serve as a handle for building new rings. Such strategies are fundamental in synthetic chemistry for accessing diverse heterocyclic frameworks from readily available starting materials acs.orgrsc.org.

Investigation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound requires an analysis of substituent effects and the potential intermediates formed during a transformation.

The rate and orientation of reactions involving substituted anilines are heavily influenced by the electronic effects of the substituents on the aromatic ring. These effects can be categorized as inductive and resonance effects and are often quantified using Hammett constants (σ) wikipedia.orgresearchgate.net.

Amino Group (-NH₂): This is a very strong electron-donating group (EDG) through resonance, delocalizing its lone pair of electrons into the benzene (B151609) ring chemistrysteps.comlibretexts.org. It has a weaker electron-withdrawing inductive effect due to nitrogen's electronegativity. The net result is strong activation of the ring towards electrophilic substitution, with a highly negative Hammett constant (σₚ = -0.66) viu.ca.

Methyl Group (-CH₃): This is a weak electron-donating group through induction and hyperconjugation. It modestly activates the ring (σₚ = -0.17) viu.ca.

(Dimethylamino)methyl Group [-CH₂N(CH₃)₂]: The effect of this group is more complex. The nitrogen atom is electronegative, but it is separated from the ring by a methylene (B1212753) (-CH₂) spacer. This spacer prevents direct resonance donation from the nitrogen's lone pair to the ring. Therefore, its primary influence is a weak electron-withdrawing inductive effect.

The combined effect of the powerful -NH₂ group and the weak -CH₃ group makes the aromatic ring of this compound highly electron-rich and activated. Electron-donating substituents generally increase the basicity of the aniline nitrogen, while electron-withdrawing groups decrease it chemistrysteps.comresearchgate.net. The Hammett equation provides a linear free-energy relationship that correlates reaction rates and equilibrium constants with these substituent effects wikipedia.orgscience.gov.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Electronic Effect
-NH₂-0.16-0.66Strong donating (resonance)
-N(CH₃)₂-0.15-0.83Very strong donating (resonance)
-CH₃-0.07-0.17Weak donating (inductive)
-NO₂0.710.78Strong withdrawing (resonance/inductive)
-CN0.560.66Strong withdrawing (resonance/inductive)

Data sourced from available tables for common substituents to provide context. viu.ca

The intermediates formed during reactions of aminomethylated anilines depend on the specific transformation.

In electrophilic aromatic substitution , the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. For this compound, the attack of an electrophile on the ring forms this intermediate. The strong electron-donating ability of the amino group provides significant stabilization to the positive charge of the arenium ion, lowering the activation energy of the reaction and accelerating its rate libretexts.org.

In acidic media, a different type of intermediate can form. The basic amino group can be protonated to form an anilinium ion (-NH₃⁺) chemistrysteps.comyoutube.com. This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. The formation of this anilinium intermediate is why direct nitration of aniline often yields a substantial amount of the meta-substituted product, alongside oxidation products chemistrysteps.comallen.inyoutube.com.

In photochemical reactions, such as the annulation mentioned previously, the key intermediate is often a radical ion nih.gov. The interaction between the electron-donating aniline and an electron-accepting reaction partner can lead to the formation of an electron donor-acceptor (EDA) complex. Upon photoexcitation, single-electron transfer (SET) can occur, generating a radical cation from the aniline derivative and a radical anion from the acceptor. These highly reactive radical intermediates then proceed to form the final product nih.gov.

Stereochemical Outcomes of Reactions

The stereochemical outcomes of reactions involving this compound and its analogues are crucial for applications where specific stereoisomers are required, such as in the synthesis of pharmaceuticals and other biologically active molecules. While specific studies on the stereochemistry of this compound are not extensively documented in publicly available literature, the stereochemical behavior of analogous substituted anilines provides significant insights into potential reaction outcomes. Methodologies for achieving stereocontrol in reactions of aniline derivatives generally involve diastereoselective or enantioselective processes, including the use of chiral auxiliaries, catalysts, or resolving agents.

Chiral amines are fundamental building blocks in organic synthesis and are present in a significant portion of small-molecule pharmaceuticals. nih.gov The development of stereocontrolled methods to access chiral anilines and their derivatives is therefore of high importance. nih.gov

One significant approach to controlling stereochemistry is through stereospecific coupling reactions. For instance, an enantiospecific coupling of alkylboronic esters with lithiated aryl hydrazines has been developed to produce ortho- and para-substituted chiral anilines. nih.govacs.org This reaction proceeds under transition-metal-free conditions and has demonstrated essentially complete enantiospecificity for a variety of boronic ester substrates. nih.govresearchgate.net The mechanism involves an acylation-promoted N–N bond cleavage and a 1,2-metalate rearrangement of an arylboronate complex. acs.orgresearchgate.net

The following table illustrates the high degree of stereospecificity achieved in the synthesis of chiral anilines using this method.

Table 1: Enantiospecific Synthesis of Chiral Anilines

Entry Alkylboronic Ester Aryl Hydrazine Product Yield (%) Enantiospecificity (es)
1 (R)-1-phenylethylboronic acid pinacol ester 4-bromophenylhydrazine (R)-N-(4-(1-phenylethyl)phenyl)acetamide 82 >99:1
2 (R)-1-(4-methoxyphenyl)ethylboronic acid pinacol ester 4-bromophenylhydrazine (R)-N-(4-(1-(4-methoxyphenyl)ethyl)phenyl)acetamide 75 >99:1
3 (R)-1-cyclohexylethylboronic acid pinacol ester 4-bromophenylhydrazine (R)-N-(4-(1-cyclohexylethyl)phenyl)acetamide 88 >99:1

Data sourced from studies on stereospecific C(sp3)–C(sp2) coupling reactions. nih.govresearchgate.net

Asymmetric catalysis is another powerful tool for establishing stereocenters in molecules containing an aniline moiety. rsc.org Transition metal-catalyzed asymmetric hydrogenation of imines, enamines, and N-heteroarenes is a widely used method for the enantioselective synthesis of chiral amines. nih.gov Similarly, organocatalysis, employing small chiral organic molecules such as primary and secondary amines, has emerged as a versatile strategy for a range of enantioselective transformations. rsc.orgnih.govmdpi.com

For example, the asymmetric aza-Michael reaction, which forms a C-N bond, can be catalyzed by various organocatalysts to produce chiral nitrogen-containing compounds with high enantiomeric excesses. nih.gov

Table 2: Organocatalyzed Asymmetric Aza-Michael Addition

Entry Michael Acceptor Nucleophile Catalyst Yield (%) Enantiomeric Excess (ee %)
1 Chalcone Aniline Cinchona Alkaloid Derivative 95 92
2 α,β-Unsaturated aldehyde Carbazole Diarylprolinol Silyl Ether 84 93
3 Nitroalkene Aniline Chiral Thiourea 98 96

Illustrative data based on typical organocatalyzed aza-Michael reactions. nih.govmdpi.com

Furthermore, the resolution of racemic mixtures of substituted anilines is a classical yet effective method for obtaining enantiomerically pure compounds. wikipedia.org This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. wikipedia.org Chiral chromatography, utilizing a chiral stationary phase (CSP), is also a common technique for separating enantiomers of substituted anilines. mdpi.comnih.gov The selectivity of crown ether-based CSPs, for instance, has been studied for the recognition of positional isomers of substituted anilines. mdpi.comnih.govresearchgate.net

Applications of 3 Dimethylamino Methyl 5 Methylaniline in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

Substituted anilines are fundamental building blocks in organic chemistry, prized for their role in creating pharmaceuticals, dyes, and polymers. acs.orgbohrium.com The specific arrangement of functional groups in 3-[(Dimethylamino)methyl]-5-methylaniline offers a unique synthetic potential. The primary amine group (-NH₂) is the principal reactive site, readily participating in reactions such as diazotization, acylation, and condensation to form imines. The meta-substitution pattern of the functional groups on the aniline (B41778) ring influences the regioselectivity of further reactions, such as electrophilic aromatic substitution, guiding incoming groups to specific positions.

The presence of the dimethylaminomethyl group [-CH₂(N(CH₃)₂)] introduces a tertiary amine, which can act as a proton scavenger or a coordinating ligand for metal catalysts. This group enhances the molecule's utility by allowing for potential intramolecular catalysis or modification to create more complex side chains. The combination of these functional groups in a single molecule allows for multi-step, sequential reactions without the need for extensive protecting group chemistry, streamlining the synthesis of complex target molecules. beilstein-journals.org

Precursors for Diverse Heterocyclic Compound Synthesis

The primary amine functionality of this compound is a gateway to the synthesis of numerous nitrogen-containing heterocycles. Its ability to form Schiff bases (imines) upon reaction with aldehydes and ketones is a critical first step in many classical heterocyclic syntheses.

Azetidin-2-ones, commonly known as β-lactams, are a core structural motif in many antibiotic drugs. derpharmachemica.com Thiazolidinones are also privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. ekb.eg A general and effective method for synthesizing both of these four- and five-membered rings begins with the formation of a Schiff base.

The synthesis involves two main steps:

Schiff Base Formation: this compound is condensed with an aromatic aldehyde in a suitable solvent, typically with acid catalysis, to yield the corresponding N-arylideneamine (Schiff base).

Cyclization:

For Azetidinones: The Schiff base undergoes a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine. This reaction, a variant of the Staudinger synthesis, directly yields the 1,3,4-trisubstituted azetidin-2-one ring. researchgate.netglobalresearchonline.net

For Thiazolidinones: The Schiff base is reacted with thioglycolic acid (mercaptoacetic acid). The reaction proceeds via nucleophilic attack of the sulfur on the imine carbon, followed by intramolecular cyclization to form the 2,3-disubstituted thiazolidin-4-one. nih.govnih.gov

Table 1: General Synthesis of Azetidinones and Thiazolidinones

StepReactant 1Reactant 2Product TypeHeterocyclic Core
1This compoundAromatic AldehydeSchiff Base (Imine)-
2aSchiff Base from Step 1Chloroacetyl ChlorideAzetidinone4-membered β-lactam
2bSchiff Base from Step 1Thioglycolic AcidThiazolidinone5-membered Thiazolidinone

Seven-membered heterocyclic systems like oxazepines are of interest due to their diverse pharmacological properties. ijnc.ir Pyrazoles are five-membered aromatic heterocycles that are ubiquitous in medicinal chemistry. mdpi.comnih.gov

Oxazepine Synthesis: A common route to 1,3-oxazepine derivatives involves the reaction of a Schiff base with a cyclic anhydride. researchgate.netjmchemsci.com The Schiff base, prepared from this compound and an aldehyde, can undergo a [5+2] cycloaddition reaction with anhydrides such as maleic anhydride or phthalic anhydride. The reaction is typically carried out in a dry, aprotic solvent and results in the formation of a seven-membered oxazepine-dione ring system. medipol.edu.tr

Pyrazole Synthesis: The Knorr pyrazole synthesis and related methods are the most common strategies for forming the pyrazole core. nih.gov A plausible pathway utilizing this compound would involve its conversion into a hydrazine derivative. This can be achieved by diazotizing the primary amine with sodium nitrite and hydrochloric acid, followed by reduction of the resulting diazonium salt. The obtained arylhydrazine can then be condensed with a 1,3-dicarbonyl compound, such as ethyl acetoacetate or acetylacetone, which cyclizes upon heating to yield the corresponding substituted pyrazole. researchgate.netmdpi.com

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction used to prepare 1,4-dihydropyridine (DHP) derivatives, which are known for their cardiovascular applications. wjpmr.comnih.gov These DHPs can be subsequently oxidized to form the corresponding aromatic pyridine ring.

In a typical Hantzsch synthesis, an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (traditionally ammonia) are condensed. This compound can serve as the nitrogen source, leading to the formation of an N-1 substituted dihydropyridine. The resulting DHP can then be aromatized to the pyridine derivative using a mild oxidizing agent. This approach allows for the direct incorporation of the complex aniline substituent onto the heterocyclic core.

Benzoxazines are a class of bicyclic heterocyclic compounds that are precursors to high-performance polybenzoxazine resins. mdpi.comnih.gov Their synthesis is typically achieved through a Mannich-type condensation reaction involving a phenol, formaldehyde (B43269), and a primary amine. scispace.comscispace.com

In this one-pot synthesis, this compound serves as the primary amine component. It reacts with a chosen phenolic compound and formaldehyde (or its equivalent, paraformaldehyde) in a suitable solvent. The reaction proceeds via the formation of a hydroxymethyl intermediate from the amine and formaldehyde, which then undergoes electrophilic substitution onto the electron-rich phenol ring, followed by cyclization to yield the 1,3-benzoxazine structure. researchgate.net

Triazole Synthesis: The 1,2,3-triazole ring is a staple of "click chemistry" due to its straightforward and high-yielding synthesis via the Huisgen azide-alkyne cycloaddition. frontiersin.org To synthesize a 1,2,3-triazole derivative, this compound is first converted into the corresponding aryl azide. This is accomplished by treating the primary amine with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt, which is then reacted with sodium azide (NaN₃) to yield the aryl azide. This azide intermediate can then be reacted with a terminal alkyne, often in the presence of a copper(I) catalyst, to afford the 1,4-disubstituted 1,2,3-triazole in excellent yield. nih.govmdpi.com

Imidazolone Synthesis: Imidazolones (or imidazolinones) are five-membered heterocycles with a ketone group in the ring, found in various biologically active molecules. nih.govnih.gov One synthetic approach involves the reaction of an amine with an azalactone (an oxazolone derivative). An alternative pathway could involve the condensation of this compound with an α-keto acid or its ester, followed by reaction with an ammonium source and cyclization to form the imidazolone ring. researchgate.netresearchgate.net

Table 2: Summary of Heterocyclic Syntheses from this compound

Target HeterocycleKey ReagentsGeneral Method
AzetidinoneAromatic Aldehyde, Chloroacetyl ChlorideStaudinger Synthesis
ThiazolidinoneAromatic Aldehyde, Thioglycolic AcidSchiff Base Cyclocondensation
OxazepineAromatic Aldehyde, Cyclic Anhydride[5+2] Cycloaddition
PyrazoleNaNO₂/HCl then reduction; β-DiketoneKnorr Pyrazole Synthesis
DihydropyridineAldehyde, β-KetoesterHantzsch Synthesis
BenzoxazinePhenol, FormaldehydeMannich Reaction
1,2,3-TriazoleNaNO₂/HCl, NaN₃; Terminal AlkyneAzide-Alkyne Cycloaddition
Imidazoloneα-Keto Acid, Ammonium SourceCondensation/Cyclization

Utility in Peptide Synthesis and Bioconjugation Chemistry

The field of bioconjugation, which involves the chemical linking of two molecules, at least one of which is a biomolecule, often relies on chemoselective reactions that proceed under mild, aqueous conditions. Substituted anilines have emerged as important tools in this context, primarily as powerful nucleophilic catalysts for reactions like oxime and hydrazone formation. acs.orgresearchgate.netnih.gov These ligation chemistries are fundamental for the site-specific modification of proteins, peptides, and other biological macromolecules.

The efficacy of aniline catalysts is enhanced by the presence of electron-donating groups on the aromatic ring. acs.orgnih.gov The methyl and (dimethylamino)methyl groups on this compound would likely contribute electron density to the aniline ring, potentially making it an effective catalyst for bioconjugation reactions.

Furthermore, aniline moieties can be incorporated into proteins, either through the modification of natural amino acids like lysine or by using native chemical ligation techniques. acs.org Once installed, the aniline group serves as a chemical handle for subsequent modifications. Oxidative coupling strategies, for instance, can chemoselectively target these aniline groups to attach probes, polymers like polyethylene glycol (PEG), or other functional molecules. acs.org Mannich-type reactions also utilize substituted anilines for the modification of tyrosine residues on proteins. rsc.org

While not a proteinogenic amino acid, a derivative of this compound could be envisioned as a non-natural building block for the synthesis of peptidomimetics or foldamers. researchgate.net The incorporation of such a unit could introduce unique structural constraints or provide a site for specific chemical modifications within a peptide chain.

Table 1: Potential Roles in Bioconjugation Chemistry

Application Area Potential Role of this compound Relevant Reaction Type
Protein Modification Nucleophilic Catalyst Oxime/Hydrazone Ligation acs.orgnih.gov
Protein Labeling Chemical Handle for Post-Translational Modification Oxidative Coupling acs.org

Applications in Materials Science (e.g., Specialty Polymers, Dye Synthesis)

In materials science, substituted anilines are valuable precursors for the synthesis of functional organic materials, including specialty polymers and dyes. The properties of these materials are highly dependent on the nature and substitution pattern of the aniline monomers.

Specialty Polymers: Polyaniline and its derivatives are a well-known class of conducting polymers with applications in sensors, antistatic coatings, and energy storage. chegg.com The polymerization of aniline monomers can be tuned by altering the substituents on the aromatic ring, which affects the polymer's solubility, morphology, and electronic properties. The presence of the dimethylaminomethyl group in this compound could enhance the solubility of the resulting polymer in common organic solvents. chegg.com Furthermore, the tertiary amine can be quaternized to produce water-soluble, cationic polymers, which have applications as ion-exchange resins or in biomedical fields. doi.org The incorporation of such functionalized monomers can lead to polymers with high sensitivity to environmental stimuli like moisture, ammonia, or pH, making them suitable for chemical sensor applications. chegg.commdpi.com

Dye Synthesis: Azo dyes, which constitute the largest class of synthetic colorants, are synthesized through a diazotization-coupling reaction. nih.gov This process involves the conversion of an aromatic primary amine, such as the aniline group in this compound, into a diazonium salt. This salt then acts as an electrophile and reacts with an electron-rich coupling component, typically another aniline or a phenol derivative, to form the characteristic -N=N- azo linkage. nih.govunb.ca

The final color of the azo dye is determined by the specific structures of the diazonium and coupling components. N,N-dimethylaniline is a common coupling agent used in the synthesis of dyes like Methyl Orange. chegg.comrajdhanicollege.ac.in The structure of this compound contains an activatable aromatic ring and a primary amine that can be diazotized, making it a candidate for use as either the diazonium component or the coupling partner in the synthesis of novel azo dyes with potentially unique spectral properties.

Table 2: Potential Applications in Materials Science

Material Type Synthetic Role of this compound Potential Properties/Applications
Specialty Polymers Monomer for polymerization Enhanced solubility, chemical sensor capabilities, conductive coatings chegg.comdoi.org
Azo Dyes Diazonium salt precursor or coupling component Synthesis of novel colorants for textiles, printing, and indicators nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes for Aminomethylated Anilines

Key areas of investigation include:

Solid Molecular Catalysts: The use of solid catalysts, such as N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies, has shown promise for the selective N-monomethylation of anilines under mild conditions. acs.org These catalysts can be recovered and reused multiple times without significant loss of activity, making them economically and environmentally attractive. acs.org

Magnetic Nanoparticle Supports: Immobilizing catalysts on magnetic nanoparticles (MNPs) offers a practical method for rapid catalyst recovery using an external magnetic field. acs.orgchemicalbook.com This strategy minimizes catalyst loss and simplifies purification, contributing to a more sustainable process. acs.org

Aqueous Media and Alternative Solvents: Shifting from traditional organic solvents to aqueous media is a significant step towards greener synthesis. nih.gov The use of Brønsted acidic ionic liquids as recyclable catalysts in water has been shown to be effective for related aza-Friedel-Crafts reactions, a pathway that could be adapted for aminomethylated anilines. nih.gov

Hydrogen Borrowing Methodology: Catalytic routes involving "hydrogen borrowing" from biomass-derived precursors, such as alcohols, present a renewable pathway for amine synthesis. rsc.org This approach minimizes waste by utilizing atoms efficiently. rsc.org

These sustainable methodologies aim to reduce the environmental impact associated with the synthesis of functionalized anilines, aligning with the growing demand for greener industrial chemical processes. rsc.org

Integration of Advanced Computational Design for Novel Derivatives with Targeted Synthetic Utility

Advanced computational chemistry is set to become an indispensable tool in the rational design of novel derivatives of 3-[(Dimethylamino)methyl]-5-methylaniline. By employing theoretical models, researchers can predict the properties and reactivity of yet-unsynthesized molecules, thereby prioritizing synthetic targets with the highest potential.

Future computational efforts will likely involve:

Predicting Reactivity and Site Selectivity: Quantum chemistry methods, such as Density Functional Theory (DFT), can elucidate the electron distribution within the aniline (B41778) core. This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, guiding the design of regioselective reactions.

Virtual Screening of Derivatives: Large virtual libraries of derivatives can be generated by computationally modifying the core structure of this compound. These libraries can be screened for desired electronic, steric, and physicochemical properties relevant to applications in materials science or as intermediates in medicinal chemistry.

Designing for Specific Interactions: For applications where the aniline derivative is intended to act as a ligand or a building block in a larger assembly, molecular docking and dynamics simulations can be used. These techniques can predict how derivatives will interact with other molecules, such as proteins or metal centers, allowing for the design of compounds with tailored binding affinities. nih.gov

The integration of these in silico techniques will accelerate the discovery of new derivatives with enhanced functionality, reducing the time and resources spent on trial-and-error synthesis.

Exploration of Expanded Synthetic Scope and Unprecedented Reactions of the Aniline Core

While the classical reactions of anilines, such as electrophilic aromatic substitution, are well-established, future research will focus on expanding the synthetic utility of the this compound core through novel and unprecedented transformations. wikipedia.orgyoutube.com A key area of development is the direct functionalization of C–H bonds, which offers a more atom-economical approach to building molecular complexity. researchgate.netresearchgate.net

Emerging research avenues include:

Remote C–H Functionalization: Developing catalytic systems that can selectively functionalize C–H bonds at positions meta to the activating amino group remains a significant challenge and a key research goal. beilstein-journals.org Success in this area would bypass the need for traditional directing groups and multi-step synthetic sequences.

Three-Component Reactions: The development of one-pot, three-component reactions provides a facile method for constructing meta-substituted anilines from simple, acyclic precursors. beilstein-journals.orgrsc.org Applying this logic could enable the rapid synthesis of diverse aniline libraries from building blocks like 1,3-diketones. rsc.org

Catalyst-Free Transformations: Exploring reaction conditions that are free from transition metals is a growing trend. researchgate.net This includes electrochemical and photoredox catalysis, which can enable unique bond formations under mild conditions. researchgate.net

Synthesis of sp³-Rich Fragments: There is a strong interest in synthetic methodologies that can introduce three-dimensional, sp³-rich fragments onto aromatic scaffolds. rsc.org Future work could explore reactions that transform the methyl or dimethylaminomethyl groups of the title compound into more complex aliphatic or heterocyclic structures, which are highly valued in drug discovery. rsc.org

These explorations aim to move beyond the traditional ortho/para-directing influence of the amine group and unlock new synthetic pathways to novel chemical structures. beilstein-journals.org

Contribution to Chemoinformatics and Chemical Reaction Database Development

Systematic investigation of this compound and its derivatives will make a valuable contribution to the ever-expanding fields of chemoinformatics and chemical reaction databases. Each new compound synthesized and each reaction performed adds a data point that helps to build more accurate predictive models for chemical synthesis and property prediction.

Key contributions in this area include:

Standardized Data Deposition: The detailed characterization of this compound and its reaction products, including spectroscopic data (NMR, IR, MS) and physical properties, provides essential information for public and private chemical databases like PubChem. uni.lu This includes fundamental identifiers such as SMILES and InChIKey. uni.lu

Reaction Informatics: Documenting the precise conditions (catalysts, solvents, temperatures), yields, and outcomes of reactions involving this aniline helps to populate reaction databases. This data is critical for the development of computer-assisted synthesis planning (CASP) tools and machine learning algorithms that can predict reaction success or suggest optimal synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Models: As a library of derivatives is synthesized and their properties are measured, this data can be used to build QSAR models. These models correlate structural features with chemical reactivity or biological activity, enabling the prediction of properties for new, untested molecules.

By systematically cataloging the chemistry of this compound, the scientific community can enhance the power of chemoinformatic tools, ultimately accelerating the pace of chemical discovery and innovation.

Q & A

Basic Research: What are the recommended synthetic routes for 3-[(Dimethylamino)methyl]-5-methylaniline, and how can intermediates be characterized?

Answer:
A common approach involves reductive amination of 5-methylaniline derivatives with formaldehyde and dimethylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni). For example:

React 5-methylaniline with formaldehyde to form an imine intermediate.

Reduce the imine using dimethylamine and hydrogen gas to introduce the dimethylamino group.
Characterization Methods:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.0 ppm, dimethylamino protons at δ 2.2–2.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC/GC : Monitor reaction progress and purity using methods optimized for dimethylaniline analogs (e.g., C18 columns with UV detection at 254 nm) .

Basic Research: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:
Design a stability study with the following steps:

Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 40°C, and 60°C.

Monitor degradation via HPLC-UV at intervals (0, 24, 48, 72 hours).

Use LC-MS to identify degradation products (e.g., oxidative demethylation or hydrolysis).
Key Considerations:

  • Compare results to structurally similar compounds like 3,5-dimethylaniline, which shows instability under acidic conditions due to protonation of the dimethylamino group .

Advanced Research: What mechanistic insights exist for the biological interactions of dimethylamino-substituted anilines, and how might they apply to this compound?

Answer:
Studies on analogs (e.g., 3,5-dimethylaniline) suggest:

  • CYP450 Metabolism : Oxidative N-demethylation generates reactive intermediates that may form DNA adducts .
  • ROS Generation : Dimethylamino groups can induce intracellular oxidative stress, as shown in 3,5-dimethylaminophenol studies .
    Methodological Recommendations:
  • Use in vitro hepatocyte models with LC-MS/MS to track metabolite profiles.
  • Employ fluorescence-based assays (e.g., DCFH-DA) to quantify ROS production.

Advanced Research: How can contradictory data in the literature regarding the toxicity of dimethylamino-substituted anilines be resolved?

Answer:
Contradictions often arise from differences in experimental models or analytical methods. To address this:

Standardize Assays : Replicate studies using identical cell lines (e.g., HepG2) and exposure durations.

Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to differentiate between parent compounds and metabolites.

Control for Isomer Effects : Compare results to isomers (e.g., 3,5-dimethylaniline vs. 2,6-dimethylaniline) to isolate structural influences .

Basic Research: What chromatographic techniques are optimal for separating this compound from its synthetic byproducts?

Answer:

  • Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for baseline separation.
  • GC-MS : Derivatize the compound with BSTFA to improve volatility and detect low-abundance impurities (e.g., unreacted 5-methylaniline) .
    Validation : Compare retention times and MS spectra to reference standards of related dimethylanilines .

Advanced Research: What strategies can mitigate batch-to-batch variability in the synthesis of this compound?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, temperature) using factorial design to identify critical variables .
  • Purification : Use preparative HPLC with fraction collection to isolate high-purity batches (>98%) .

Advanced Research: How does the electronic environment of the dimethylamino group influence the reactivity of this compound in coupling reactions?

Answer:
The dimethylamino group acts as an electron-donating substituent, increasing electron density on the aromatic ring. This enhances:

  • Electrophilic Substitution : Para/ortho-directed reactions (e.g., nitration, halogenation).
  • Nucleophilic Reactivity : Participation in Ullmann or Buchwald-Hartwig couplings.
    Experimental Validation :
  • Perform DFT calculations to map electron density distribution.
  • Compare reaction rates with analogs lacking the dimethylamino group (e.g., 5-methylaniline) .

Basic Research: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the aromatic ring (δ 6.5–7.0 ppm), methyl groups (δ 2.2–2.5 ppm), and methylene bridge (δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement (if crystalline) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.